4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine basic properties
4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine basic properties
An In-Depth Technical Guide to the Basic Properties of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
Abstract
This technical guide provides a comprehensive analysis of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a functionalized pyrazolopyridine, it serves as a "privileged scaffold" due to its structural analogy to endogenous purines, making it a versatile starting point for the development of targeted therapeutics. This document details its core physicochemical properties, outlines a representative synthetic pathway, explores its chemical reactivity and derivatization potential, and discusses its established role as a key building block for potent biological inhibitors. The content herein is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this important molecule.
Introduction to the Pyrazolo[4,3-c]pyridine Scaffold
The pyrazolo[4,3-c]pyridine core is a fused bicyclic heterocycle that has garnered substantial attention in pharmaceutical research. Its structural resemblance to purine bases allows it to effectively mimic these structures and interact with a wide array of biological targets, particularly the ATP-binding sites of kinases.[1] This inherent bio-isosterism has established the scaffold as a "privileged" structure in medicinal chemistry, capable of serving as a foundation for libraries of compounds with diverse biological activities.[1] Derivatives of this core have been successfully developed as potent inhibitors for various therapeutic targets, demonstrating activities that span anti-inflammatory, antiviral, antimicrobial, and antitumor applications.[2][3] The subject of this guide, 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, is a particularly valuable intermediate. The methyl group at the N-1 position enhances metabolic stability and modulates solubility, while the chlorine atom at the C-4 position provides a crucial reactive handle for further molecular elaboration and optimization.
Core Physicochemical Properties
The utility of a chemical scaffold in a drug discovery program is fundamentally linked to its physicochemical properties. These parameters influence its solubility, membrane permeability, metabolic stability, and overall suitability for development into a therapeutic agent.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-chloro-1-methylpyrazolo[4,3-c]pyridine | [4] |
| CAS Number | 1289014-47-6 | [4] |
| Molecular Formula | C₇H₆ClN₃ | [4][5] |
| Molecular Weight | 167.59 g/mol | [4] |
| SMILES | CN1C2=C(C=N1)C(=NC=C2)Cl | [5][6] |
| InChIKey | HLLABXSVPSGYEO-UHFFFAOYSA-N | [4][5] |
| Predicted XlogP | 1.5 | [4][5] |
| TPSA | 30.7 Ų | [4] |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 0 |[7] |
The predicted XlogP value of 1.5 suggests a favorable balance between hydrophilicity and lipophilicity, a key aspect for oral bioavailability. The absence of hydrogen bond donors, due to the N-1 methylation, can reduce the potential for undesirable interactions and improve cell membrane permeability.
Synthesis and Handling
Representative Synthetic Protocol
While multiple synthetic routes to the pyrazolopyridine core exist, a common and logical approach involves the construction of the pyrazole ring onto a pre-functionalized pyridine precursor, followed by chlorination. The following protocol is a representative example based on established chemical transformations for analogous heterocyclic systems.[8][9][10]
The causality behind this pathway lies in its efficiency. Starting with a commercially available pyridine allows for the regioselective introduction of functional groups. The cyclization with hydrazine is a robust method for forming the pyrazole ring, and the subsequent use of phosphorus oxychloride (POCl₃) is a standard, high-yielding procedure for converting a hydroxyl or keto group on an N-heterocycle into a reactive chloro group.
Step-by-Step Methodology:
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Pyrazole Ring Formation: 2,4-dihydroxypyridine-3-carbonitrile is refluxed with hydrazine hydrate in an ethanol solvent. The hydrazine undergoes a condensation reaction with the nitrile and cyclizes with the adjacent ketone, forming the fused pyrazole ring to yield 1H-pyrazolo[4,3-c]pyridin-4(5H)-one.
-
N-Methylation: The resulting pyrazolopyridinone is dissolved in dimethylformamide (DMF). A base such as potassium carbonate (K₂CO₃) is added to deprotonate the pyrazole nitrogen, followed by the addition of methyl iodide (CH₃I). The reaction proceeds via an Sₙ2 mechanism to selectively methylate the N-1 position, yielding 1-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.
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Chlorination: The N-methylated intermediate is treated with excess phosphorus oxychloride (POCl₃) under reflux conditions. POCl₃ serves as both the solvent and the chlorinating agent, efficiently converting the ketone at the C-4 position into the desired chloride. After the reaction is complete, the excess POCl₃ is carefully quenched, and the final product, 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, is isolated and purified.
Safe Handling and Storage
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Code | Hazard Statement | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| H315 | Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362+P364 |
| H319 | Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Storage: Store in a cool, dry, dark place under an inert atmosphere, such as argon or nitrogen, to prevent degradation.[6] Recommended storage temperature is 2-8°C.[6]
Chemical Reactivity and Derivatization Potential
The primary utility of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine in drug discovery stems from its potential for chemical diversification. The C4-chloro group is the key reactive handle for this process.
The electron-withdrawing nature of the pyridine nitrogen and the fused pyrazole ring activates the C-4 position for Nucleophilic Aromatic Substitution (SₙAr) . This allows for the straightforward introduction of a wide variety of functional groups by reacting the scaffold with different nucleophiles, such as amines, alcohols, and thiols. This reaction is fundamental to creating large libraries of analogues for structure-activity relationship (SAR) studies. For instance, reacting the chloro-scaffold with various anilines is a common strategy to explore the binding pocket of target proteins.[11]
Spectroscopic and Analytical Characterization
Expected Spectroscopic Signatures
While experimental spectra are compound-specific, the key features for confirming the structure of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine can be predicted:
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¹H NMR: The spectrum would show three distinct signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the three protons on the bicyclic ring system. A sharp singlet would appear in the upfield region (typically 3.5-4.5 ppm) corresponding to the three protons of the N-1 methyl group.
-
¹³C NMR: The spectrum would display seven distinct carbon signals: five in the aromatic/heteroaromatic region for the carbons of the fused rings, one for the carbon bearing the chlorine atom, and one signal in the aliphatic region for the methyl group carbon.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and, critically, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak. This isotopic pattern is the definitive signature for a molecule containing a single chlorine atom.
Predicted Mass Spectrometry Data
Computational tools can predict mass spectrometry characteristics, which are useful for initial identification.
Table 3: Predicted Collision Cross Section (CCS) Values
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 168.03230 | 129.4 |
| [M+Na]⁺ | 190.01424 | 142.8 |
| [M-H]⁻ | 166.01774 | 130.7 |
| [M]⁺ | 167.02447 | 133.6 |
Source: Predicted data from PubChem.[5]
Biological Significance and Therapeutic Potential
The true value of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is realized in its application as a scaffold for biologically active molecules. The pyrazolopyridine core has been central to the development of numerous kinase inhibitors.
A notable example is in the discovery of c-Met inhibitors. The c-Met proto-oncogene is a key target in cancer therapy, and derivatives of the related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold have been synthesized and shown to potently inhibit c-Met kinase activity and reduce phosphorylation in cancer cell lines.[12] Similarly, the isomeric 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold has been employed to design potent small-molecule inhibitors of the PD-1/PD-L1 interaction, a critical pathway in tumor immunotherapy.[13] These examples underscore the versatility and therapeutic relevance of this chemical class.
Conclusion
4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is more than a simple chemical compound; it is a strategic tool for medicinal chemists. Its combination of a biologically relevant core, favorable physicochemical properties, and a highly reactive chemical handle at the C-4 position makes it an exceptionally valuable starting material. By enabling the rapid and efficient synthesis of diverse molecular libraries, this scaffold facilitates the exploration of structure-activity relationships and accelerates the discovery of novel, potent, and selective inhibitors for a wide range of therapeutic targets.
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